Cas no 1693-86-3 (3-Hexylthiophene)
3-Hexylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Hexylthiophene
- 3-N-HEXYLTHIOPHENE
- HEXYLTHIOPHENE(3-)
- 4-Hexylthiophene
- 3-Hexylthiopene
- 3-Hexylthiophen
- 1-(Thien-3-yl)hexane
- 3-(Hex-1-yl)thiophene
- 3-HEXYLTHIOPHENE,98%
- 3-Hexylthiophene, 97+%
- GEO-01495
- STL556519
- BBL102713
- Thiophene, 3-hexyl-
- 3-Hexylthiophene, >=99%
- AS-19031
- CS-W004388
- SB66471
- SCHEMBL27647
- 1693-86-3
- MFCD00143181
- 3-hexyl-thiophene
- H0756
- Q-100204
- DTXSID20340733
- DTXCID40291814
- AC-4501
- EN300-95564
- AKOS005257744
- DB-005299
-
- MDL: MFCD00143181
- Inchi: 1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3
- InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
- SMILES: CCCCCCC1=CSC=C1
Computed Properties
- Exact Mass: 168.09700
- Monoisotopic Mass: 168.097271
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 90.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.2
Experimental Properties
- Color/Form: Not determined
- Density: 0.936 g/mL at 25 °C(lit.)
- Melting Point: -39.15°C (estimate)
- Boiling Point: 103°C/10mmHg(lit.)
- Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
- Refractive Index: n20/D 1.496(lit.)
- Water Partition Coefficient: Partly soluble in water.
- PSA: 28.24000
- LogP: 3.87090
- Sensitiveness: Sensitive to light
- Solubility: Not determined
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
3-Hexylthiophene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-20/21/22-36/37/38
- Safety Instruction: S16-S26-S36-S37/39
-
Hazardous Material Identification:
- Safety Term:S16;S26;S37/39
- HazardClass:3
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R10; R36/37/38
3-Hexylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Hexylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0756-25G |
3-Hexylthiophene |
1693-86-3 | >98.0%(GC) | 25g |
¥990.00 | 2024-04-17 | |
| Fluorochem | 201447-10g |
3-Hexylthiophene |
1693-86-3 | 99% | 10g |
£69.00 | 2022-03-01 | |
| Fluorochem | 201447-25g |
3-Hexylthiophene |
1693-86-3 | 99% | 25g |
£95.00 | 2022-03-01 | |
| Fluorochem | 201447-100g |
3-Hexylthiophene |
1693-86-3 | 99% | 100g |
£240.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110541-1g |
3-Hexylthiophene |
1693-86-3 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110541-100g |
3-Hexylthiophene |
1693-86-3 | 98% | 100g |
¥1635.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110541-25g |
3-Hexylthiophene |
1693-86-3 | 98% | 25g |
¥460.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110541-5g |
3-Hexylthiophene |
1693-86-3 | 98% | 5g |
¥115.90 | 2023-09-02 | |
| TRC | H298070-10mg |
3-Hexylthiophene |
1693-86-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H298070-50mg |
3-Hexylthiophene |
1693-86-3 | 50mg |
$ 65.00 | 2022-06-02 |
3-Hexylthiophene Suppliers
3-Hexylthiophene Related Literature
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D. A. Corbin,D. M. Shircliff,B. J. Reeves,B. M. Boardman Polym. Chem. 2017 8 3801
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Nadia Hundt,Kumaranand Palaniappan,Prakash Sista,John W. Murphy,Jing Hao,Hien Nguyen,Eugene Stein,Michael C. Biewer,Bruce E. Gnade,Mihaela C. Stefan Polym. Chem. 2010 1 1624
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Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322
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Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
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5. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cellsAssunta Marrocchi,Daniela Lanari,Antonio Facchetti,Luigi Vaccaro Energy Environ. Sci. 2012 5 8457
Additional information on 3-Hexylthiophene
Introduction to 3-Hexylthiophene (CAS No. 1693-86-3) and Its Emerging Applications in Chemical Biology and Medicine
3-Hexylthiophene, with the chemical formula C10H14S, is a heterocyclic organic compound belonging to the thiophene family. This compound, identified by its CAS number 1693-86-3, has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceutical research, material science, and chemical biology. The presence of a hexyl side chain enhances its solubility and reactivity, making it a valuable intermediate in synthesizing more complex molecules.
The chemical structure of 3-hexylthiophene consists of a thiophene ring substituted with a hexyl group at the 3-position. This configuration imparts distinct electronic and photophysical properties, which have been exploited in various cutting-edge applications. For instance, its ability to absorb and emit light in the visible spectrum has made it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells.
In the realm of pharmaceutical research, 3-hexylthiophene has emerged as a promising scaffold for developing novel therapeutic agents. Its aromatic system allows for facile functionalization, enabling the creation of derivatives with specific biological activities. Recent studies have highlighted its potential in modulating pathways associated with neurological disorders, cancer, and inflammation. The compound's ability to interact with biological targets such as enzymes and receptors has been explored through computational modeling and high-throughput screening.
One of the most compelling aspects of 3-hexylthiophene is its role in drug discovery. Researchers have leveraged its structural motifs to design molecules that exhibit inhibitory effects on key enzymes implicated in disease progression. For example, derivatives of 3-hexylthiophene have shown promise in preclinical studies as potential inhibitors of kinases and proteases. These findings underscore the compound's significance as a building block for next-generation therapeutics.
The synthesis of 3-hexylthiophene typically involves the reaction of thiophene with hexyl halides or Grignard reagents under controlled conditions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making the compound more accessible for industrial applications. Techniques such as catalytic hydrogenation and cross-coupling reactions have been refined to enhance yield and purity, ensuring that researchers can obtain high-quality material for their studies.
Beyond pharmaceuticals, 3-hexylthiophene has found utility in material science, particularly in the development of conductive polymers and liquid crystals. Its conjugated system facilitates electron delocalization, which is essential for materials used in flexible electronics and optoelectronic devices. The compound's stability under various environmental conditions further enhances its appeal for these applications.
Recent advancements in chemical biology have demonstrated the use of 3-hexylthiophene as a tool for studying molecular interactions. Its fluorescence properties allow researchers to track biological processes at the cellular level using fluorescent microscopy techniques. Additionally, its ability to form stable complexes with biomolecules has been exploited in designing probes for diagnostic applications.
The pharmacokinetic profile of 3-hexylthiophene derivatives has been extensively studied to optimize their bioavailability and therapeutic efficacy. Metabolic stability plays a crucial role in determining how long these compounds remain active within the body. Researchers have employed structure-activity relationship (SAR) studies to modify the hexyl side chain and other functional groups, aiming to improve pharmacokinetic properties while maintaining biological activity.
In conclusion, 3-hexylthiophene (CAS No. 1693-86-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable asset in pharmaceutical development, material science, and chemical biology. As research continues to uncover new ways to harness its potential, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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